N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole ring, a chlorophenyl group, and a triazolopyridazine moiety, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the chlorophenyl group and the triazolopyridazine moiety. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to scale up the production while maintaining quality.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-benzodioxol-5-yl)-3-oxobutanamide
- 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
- 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid
Uniqueness
What sets N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C20H14ClN5O3S |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H14ClN5O3S/c21-13-3-1-12(2-4-13)15-6-8-18-23-24-20(26(18)25-15)30-10-19(27)22-14-5-7-16-17(9-14)29-11-28-16/h1-9H,10-11H2,(H,22,27) |
InChI Key |
XETJHMMQYBLSSE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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